![molecular formula C18H18N4O4 B14090396 2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide is a complex organic compound that features a pyrazole ring, a phenoxy group, and a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic aromatic substitution of a halogenated phenol with a phenoxy group.
Formation of the hydrazide moiety: This is typically done by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Pharmacology: Studies on its interaction with various biological targets can provide insights into its mechanism of action.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Biology: It can be used as a probe to study various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-hydroxy-4-(4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide
- 2-[3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy]acetohydrazide
Uniqueness
2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide |
InChI |
InChI=1S/C18H18N4O4/c1-11-18(26-12-5-3-2-4-6-12)17(22-21-11)14-8-7-13(9-15(14)23)25-10-16(24)20-19/h2-9,23H,10,19H2,1H3,(H,20,24)(H,21,22) |
Clave InChI |
JKFZAYBOZGKUDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090313.png)
![7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14090314.png)
![1-(3,4-Diethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090317.png)
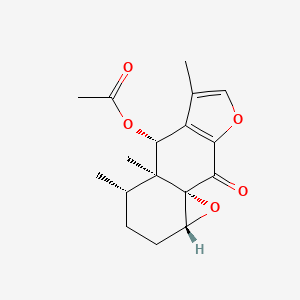
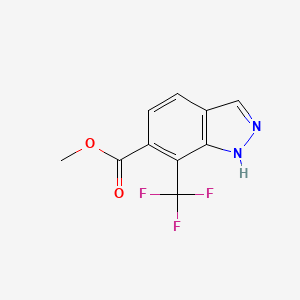
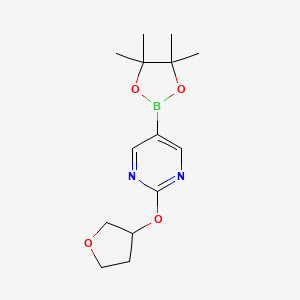
![(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B14090351.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090359.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090372.png)
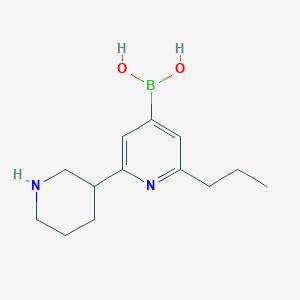
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
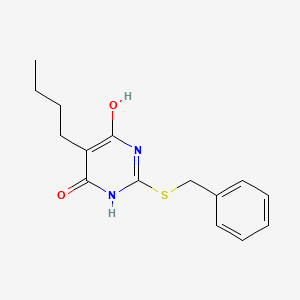
![3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
